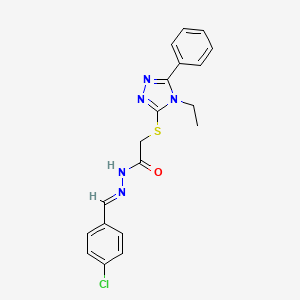![molecular formula C27H30INO4S2 B11679958 (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679958.png)
(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, an iodinated benzylidene group, and a cyclohexylphenoxy moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the iodinated benzylidene group. Common synthetic methods include:
Formation of the Thiazolidinone Ring: This step often involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between an aldehyde and the thiazolidinone ring.
Iodination: The iodination of the benzylidene group can be achieved using iodine or an iodinating reagent such as N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The iodinated benzylidene group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The thiazolidinone ring and benzylidene group can interact with enzymes or receptors, modulating their activity.
Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparación Con Compuestos Similares
(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with similar compounds such as:
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Ethyl acetoacetate .
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C27H30INO4S2 |
|---|---|
Peso molecular |
623.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30INO4S2/c1-3-29-26(30)24(35-27(29)34)17-18-15-22(28)25(23(16-18)31-2)33-14-13-32-21-11-9-20(10-12-21)19-7-5-4-6-8-19/h9-12,15-17,19H,3-8,13-14H2,1-2H3/b24-17- |
Clave InChI |
SRGBPPUSPCJXBX-ULJHMMPZSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC=C(C=C3)C4CCCCC4)OC)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=C(C=C3)C4CCCCC4)OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1,2-dimethyl-5-{[(2-methylphenoxy)acetyl]oxy}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11679878.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11679882.png)
![4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11679889.png)
![Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11679893.png)
![5-{[3-Bromo-5-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679896.png)
![2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11679898.png)
![(5Z)-3-cyclohexyl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11679901.png)
![(2E)-2-[(3,4-dimethylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11679904.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran](/img/structure/B11679909.png)
![N'-[(Z)-(2,3-dichlorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11679916.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11679925.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11679933.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(m-tolyl)acetamide](/img/structure/B11679936.png)

